molecular formula C11H15NO5 B114828 (S)-methocarbamol CAS No. 108914-10-9

(S)-methocarbamol

Cat. No.: B114828
CAS No.: 108914-10-9
M. Wt: 241.24 g/mol
InChI Key: GNXFOGHNGIVQEH-QMMMGPOBSA-N
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Description

(S)-methocarbamol is a chiral form of methocarbamol, a muscle relaxant used to treat skeletal muscle spasms. It is a derivative of guaifenesin and is known for its central nervous system depressant effects. The compound is often used in combination with rest, physical therapy, and other treatments to alleviate discomfort associated with acute musculoskeletal conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methocarbamol typically involves the reaction of guaifenesin with phosgene or a similar carbonylating agent. The reaction conditions often include the use of a base such as pyridine to facilitate the formation of the carbamate ester. The process can be summarized as follows:

    Starting Material: Guaifenesin

    Reagent: Phosgene or a similar carbonylating agent

    Catalyst/Base: Pyridine

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process may include additional steps such as recrystallization and purification to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(S)-methocarbamol undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to guaifenesin and carbon dioxide.

    Oxidation: Oxidative conditions can lead to the formation of various oxidation products, although this is less common in typical usage scenarios.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions

    Oxidation: Strong oxidizing agents such as potassium permanganate

    Substitution: Nucleophiles such as amines or alcohols

Major Products

    Hydrolysis: Guaifenesin and carbon dioxide

    Oxidation: Various oxidation products depending on the conditions

    Substitution: Substituted carbamates

Scientific Research Applications

(S)-methocarbamol has a range of scientific research applications, including:

    Chemistry: Used as a model compound to study carbamate chemistry and reaction mechanisms.

    Biology: Investigated for its effects on muscle relaxation and central nervous system depression.

    Medicine: Used in clinical studies to evaluate its efficacy and safety in treating muscle spasms and related conditions.

    Industry: Employed in the formulation of pharmaceutical products and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of (S)-methocarbamol involves its central nervous system depressant effects. It is believed to work by inhibiting the transmission of nerve impulses in the spinal cord and brain, leading to muscle relaxation. The exact molecular targets are not fully understood, but it is thought to interact with GABA receptors and other neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    Methocarbamol: The racemic mixture of (S)-methocarbamol and its enantiomer.

    Carisoprodol: Another muscle relaxant with a similar mechanism of action but different chemical structure.

    Cyclobenzaprine: A muscle relaxant with a different mechanism of action, primarily acting on the central nervous system.

Uniqueness

This compound is unique in its chiral form, which may offer different pharmacokinetic and pharmacodynamic properties compared to the racemic mixture. Its specific interactions with neurotransmitter systems also distinguish it from other muscle relaxants.

Properties

IUPAC Name

[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXFOGHNGIVQEH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC[C@@H](COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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